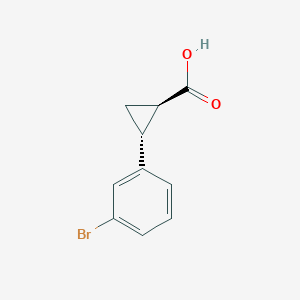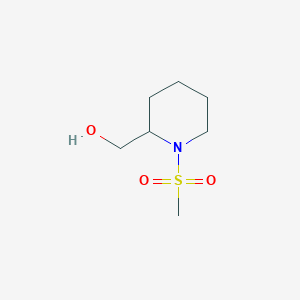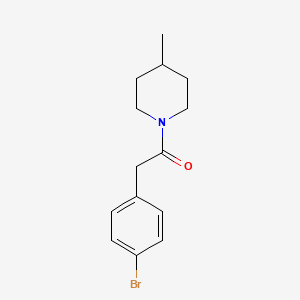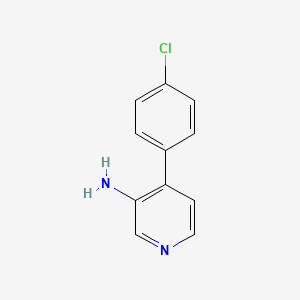![molecular formula C10H11BrN2O2 B3131127 N-[3-(Acetylamino)phenyl]-2-bromoacetamide CAS No. 349121-18-2](/img/structure/B3131127.png)
N-[3-(Acetylamino)phenyl]-2-bromoacetamide
Übersicht
Beschreibung
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by its bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with an acetylamino group.
Vorbereitungsmethoden
The synthesis of N-[3-(Acetylamino)phenyl]-2-bromoacetamide typically involves the reaction of 3-(acetylamino)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Analyse Chemischer Reaktionen
N-[3-(Acetylamino)phenyl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable amide bonds makes it valuable for labeling and cross-linking experiments . Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in the study of enzyme mechanisms .
Wirkmechanismus
The mechanism of action of N-[3-(Acetylamino)phenyl]-2-bromoacetamide involves its ability to react with nucleophilic groups in proteins and peptides, forming stable amide bonds. This reactivity is primarily due to the presence of the bromoacetamide group, which acts as an electrophile. The compound targets amino groups in proteins, leading to the formation of covalent bonds that can be used to study protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
N-[3-(Acetylamino)phenyl]-2-bromoacetamide can be compared with similar compounds such as N-(4-(acetylamino)phenyl)-2-bromoacetamide and N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide . These compounds share similar structural features, such as the presence of an acetylamino group and a bromine atom. the position of the substituents and the nature of the aromatic ring can influence their reactivity and applications. This compound is unique in its specific substitution pattern, which provides distinct reactivity and makes it particularly useful in proteomics research .
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-bromoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWICCAYZSXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


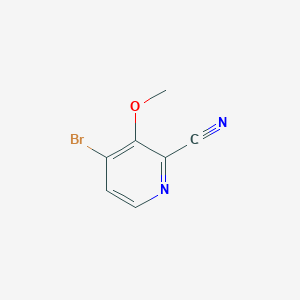
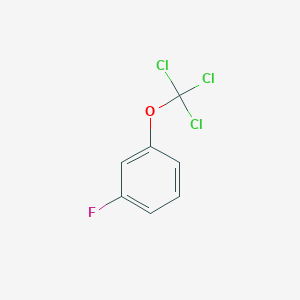

![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B3131106.png)

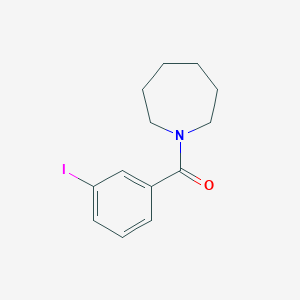
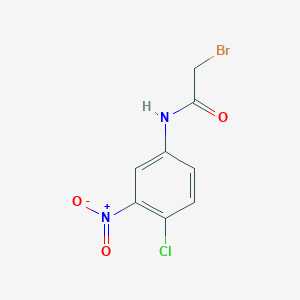
![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)
![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)
